N-(4-chlorobenzyl)-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, an oxadiazole ring, and an imidazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The imidazole ring can be synthesized via condensation reactions involving aldehydes and amines. The final step often involves coupling the chlorophenyl group with the imidazole-oxadiazole intermediate under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Properties
Molecular Formula |
C21H19ClN6O2 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C21H19ClN6O2/c1-13(2)19-26-21(30-27-19)15-5-8-18(23-10-15)28-11-17(25-12-28)20(29)24-9-14-3-6-16(22)7-4-14/h3-8,10-13H,9H2,1-2H3,(H,24,29) |
InChI Key |
JCXOWJRBPNPCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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